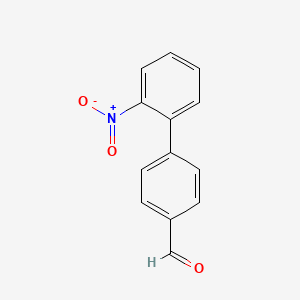

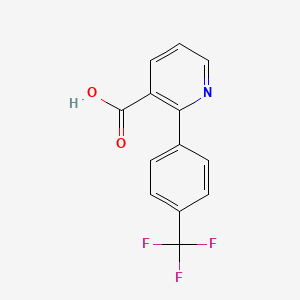

![molecular formula C5H10ClNO B1323441 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 909186-56-7](/img/structure/B1323441.png)

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Descripción general

Descripción

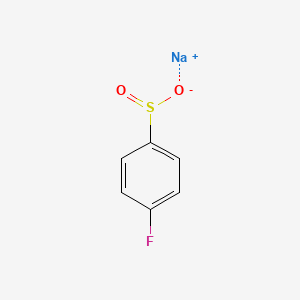

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that is of significant interest in the field of medicinal chemistry due to its potential as a building block for drug discovery. The structure of this compound features a seven-membered ring fused to a five-membered ring, containing both oxygen and nitrogen heteroatoms, which can impart unique chemical and physical properties useful in the design of new pharmaceuticals.

Synthesis Analysis

The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives has been approached through various methods. An improved synthesis method starting from trans-4-hydroxy-L-proline was developed, which used benzyloxycarbonyl (Cbz) as a protection group for the amine, resulting in the title compound with a high overall yield of 70% . Other related bicyclic compounds, such as 3-azabicyclo[3.2.0]heptanes, have been synthesized using a rapid two-step process involving common chemicals like benzaldehyde, allylamine, and cinnamic acid through intramolecular [2+2]-photochemical cyclization . Additionally, the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and related structures has been achieved using intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates .

Molecular Structure Analysis

The molecular structure of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives has been studied using nuclear magnetic resonance (NMR) spectroscopy. Variable temperature studies have been employed to analyze the NMR spectra of N-benzoyl derivatives of this compound, revealing insights into the energy barriers for rotation around the N-CO bond . The synthesis of a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane and its conformational variety has been analyzed using NMR and X-ray analyses, with DFT calculations supporting the observed conformations .

Chemical Reactions Analysis

The chemical reactivity of related azabicyclo compounds has been explored in various contexts. For instance, the Diels–Alder cycloaddition of 2-azadienes to methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has been used to synthesize a new type of compound, methyl 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates, with complete endo- and regioselectivity . Another study reported the novel synthesis of the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system in two steps from readily available materials, with the relative stereochemistry deduced by NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives are influenced by their unique bicyclic structure. For example, the lipophilicity of a morpholine-based bicyclic compound, 3-oxa-6-azabicyclo[3.1.1]heptane, was found to be similar to that of morpholine, which is an important consideration in drug design due to its impact on pharmacokinetics . The rigidity and chirality of these compounds also play a crucial role in their potential as analogues of biologically active molecules, as demonstrated by the synthesis of a rigid non-chiral analogue of 2-aminoadipic acid .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has been a subject of interest in synthetic organic chemistry. One study reported the synthesis and nuclear magnetic resonance investigation of chiral derivatives of this compound, demonstrating its relevance in structural chemistry and synthesis techniques (Portoghese & Turcotte, 1971).

Applications in Medicinal Chemistry

Researchers have explored the potential of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride in medicinal chemistry. One study describes its use as a platform for functional diversity, leading to the synthesis of backbone-constrained γ-amino acid analogues (Garsi et al., 2022). This is significant for developing drug candidates with improved physicochemical and pharmacokinetic properties.

Utilization in Drug Discovery

The compound has been used to create novel morpholine amino acids, which can serve as compact modules in drug discovery. These modules potentially modulate the physicochemical and pharmacokinetic properties of drug candidates, introducing intellectual properties (Kou et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOKPFPITUUCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619998 | |

| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | |

CAS RN |

909186-56-7 | |

| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

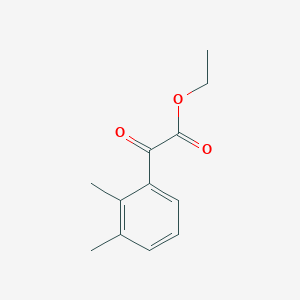

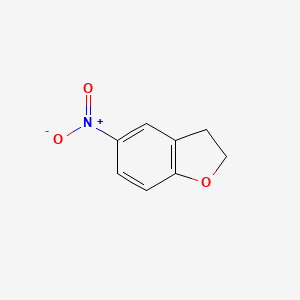

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)